molecular formula C17H24N2O3 B267009 4-[(cyclohexylcarbonyl)amino]-N-(2-methoxyethyl)benzamide

4-[(cyclohexylcarbonyl)amino]-N-(2-methoxyethyl)benzamide

Katalognummer B267009
Molekulargewicht: 304.4 g/mol
InChI-Schlüssel: VCVBAQFNWQEJFC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-[(cyclohexylcarbonyl)amino]-N-(2-methoxyethyl)benzamide is a synthetic compound that has been extensively studied for its potential use in scientific research. This compound is also known by its chemical name, CX-5461. It is a potent inhibitor of RNA polymerase I, which makes it a promising candidate for cancer treatment.

Wirkmechanismus

CX-5461 inhibits RNA polymerase I, which is responsible for the transcription of ribosomal RNA (rRNA). This inhibition leads to a decrease in the production of ribosomes, which are essential for protein synthesis. Cancer cells are known to have high rates of protein synthesis, and CX-5461 targets this process specifically. In addition, CX-5461 has been shown to induce DNA damage, leading to cell death.
Biochemical and Physiological Effects:
CX-5461 has been shown to have a variety of biochemical and physiological effects. In addition to its effects on protein synthesis and DNA damage, CX-5461 has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to reduce the expression of genes involved in cell proliferation and survival.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of CX-5461 is its specificity for cancer cells. It targets the process of protein synthesis, which is upregulated in cancer cells. In addition, CX-5461 has been shown to be effective against cancer stem cells, which are often resistant to chemotherapy drugs. However, CX-5461 has some limitations for lab experiments. Its synthesis method is complex, and the yield is relatively low. In addition, CX-5461 has been shown to have off-target effects on other RNA polymerases, which could limit its specificity.

Zukünftige Richtungen

There are several future directions for research on CX-5461. One area of interest is the development of more efficient synthesis methods. Another area of interest is the identification of biomarkers that can predict the response of cancer cells to CX-5461. In addition, there is interest in developing combination therapies that include CX-5461. Finally, there is interest in exploring the potential use of CX-5461 in other diseases, such as viral infections and neurodegenerative disorders.
Conclusion:
CX-5461 is a promising compound that has the potential to be used in cancer research. Its specificity for cancer cells and ability to sensitize cancer cells to other chemotherapy drugs make it a promising candidate for combination therapy. While there are limitations to its use in lab experiments, there are several future directions for research on CX-5461 that could lead to its wider use in scientific research.

Synthesemethoden

The synthesis of CX-5461 involves several steps. The starting material is 4-bromo-N-(2-methoxyethyl)benzamide, which is reacted with cyclohexyl isocyanate to form the corresponding carbamate. This intermediate is then treated with trifluoroacetic acid to remove the protecting group and yield CX-5461. The overall yield of this synthesis method is around 25%.

Wissenschaftliche Forschungsanwendungen

CX-5461 has been studied extensively for its potential use in cancer research. It has been shown to be effective against a variety of cancer cell lines, including breast, lung, and prostate cancer. In addition, CX-5461 has been shown to be effective against cancer stem cells, which are thought to be responsible for cancer recurrence and metastasis. CX-5461 has also been shown to sensitize cancer cells to other chemotherapy drugs, making it a promising candidate for combination therapy.

Eigenschaften

Molekularformel

C17H24N2O3

Molekulargewicht

304.4 g/mol

IUPAC-Name

4-(cyclohexanecarbonylamino)-N-(2-methoxyethyl)benzamide

InChI

InChI=1S/C17H24N2O3/c1-22-12-11-18-16(20)14-7-9-15(10-8-14)19-17(21)13-5-3-2-4-6-13/h7-10,13H,2-6,11-12H2,1H3,(H,18,20)(H,19,21)

InChI-Schlüssel

VCVBAQFNWQEJFC-UHFFFAOYSA-N

SMILES

COCCNC(=O)C1=CC=C(C=C1)NC(=O)C2CCCCC2

Kanonische SMILES

COCCNC(=O)C1=CC=C(C=C1)NC(=O)C2CCCCC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.